![molecular formula C11H9ClN2OS B14389730 1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one CAS No. 88091-01-4](/img/structure/B14389730.png)
1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group attached to the thiadiazole ring, making it a unique and potentially valuable molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one typically involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions: 1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one involves its interaction with specific molecular targets. The compound’s thiadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
類似化合物との比較
- 1-(2,4-Dichlorophenyl)propan-2-one
- 4-Chloro-α-PVP
- 3-Methylmethcathinone (3-MMC)
Comparison: 1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one stands out due to its unique thiadiazole ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
88091-01-4 |
|---|---|
分子式 |
C11H9ClN2OS |
分子量 |
252.72 g/mol |
IUPAC名 |
1-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one |
InChI |
InChI=1S/C11H9ClN2OS/c1-7(15)6-10-13-11(14-16-10)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 |
InChIキー |
YCGWQMIVJPZEKN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=NC(=NS1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14389650.png)
![2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14389660.png)

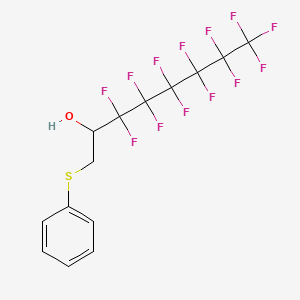
![2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL](/img/structure/B14389668.png)

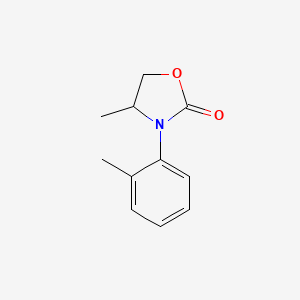
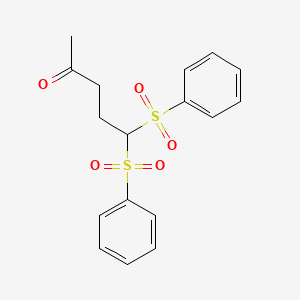
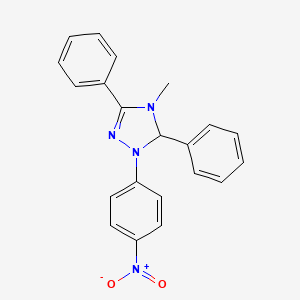
![Dimethyl[(propan-2-yl)oxy]silanol](/img/structure/B14389692.png)

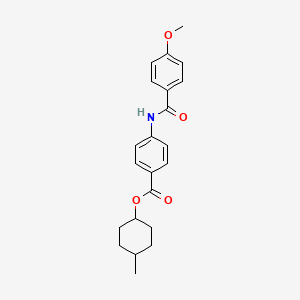
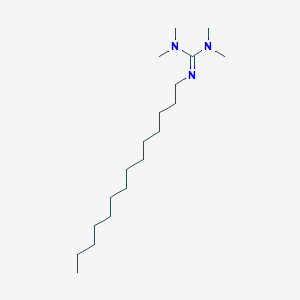
![(3aR,8bR)-3-Methyl-1-phenyl-1,3a,4,8b-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14389704.png)
